2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole
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Overview
Description
2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is a complex organic compound featuring two benzoxazole rings and two methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with o-aminophenol to form the benzoxazole ring. This is followed by further reactions to introduce the methoxyphenyl groups and complete the structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The benzoxazole rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the benzoxazole rings would yield partially or fully reduced products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)acetamide
- 2-(3-Methoxyphenyl)-2-propanol
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is unique due to its dual benzoxazole rings and methoxyphenyl groups, which confer specific chemical and physical properties not found in simpler analogs
Properties
Molecular Formula |
C29H22N2O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C29H22N2O4/c1-32-22-7-3-5-20(16-22)28-30-24-11-9-18(14-26(24)34-28)13-19-10-12-25-27(15-19)35-29(31-25)21-6-4-8-23(17-21)33-2/h3-12,14-17H,13H2,1-2H3 |
InChI Key |
BQADLXFPPZROEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(O5)C6=CC(=CC=C6)OC |
Origin of Product |
United States |
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